REACTION_CXSMILES
|
I[CH:2]1[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]1.[NH2:13][C:14]1[CH:19]=[CH:18][C:17](B(O)O)=[CH:16][CH:15]=1.C[Si]([N-][Si](C)(C)C)(C)C.[Na+].N[C@H]1CCCC[C@H]1O>C(O)(C)C>[NH2:13][C:14]1[CH:19]=[CH:18][C:17]([CH:2]2[CH2:5][N:4]([C:6]([O:8][C:9]([CH3:12])([CH3:11])[CH3:10])=[O:7])[CH2:3]2)=[CH:16][CH:15]=1 |f:2.3|
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
IC1CN(C1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
630 mg
|
Type
|
reactant
|
Smiles
|
NC1=CC=C(C=C1)B(O)O
|
Name
|
NiI2
|
Quantity
|
66 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
1.94 g
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)[N-][Si](C)(C)C.[Na+]
|
Name
|
|
Quantity
|
24 mg
|
Type
|
reactant
|
Smiles
|
N[C@@H]1[C@@H](CCCC1)O
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
150 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 150° C. in microwave for 2 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
It was then evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved with water and ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The water phase was separated
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with column chromatography
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=CC=C(C=C1)C1CN(C1)C(=O)OC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 360 mg | |
YIELD: PERCENTYIELD | 40% | |
YIELD: CALCULATEDPERCENTYIELD | 41.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |